2-Methoxypropene
Overview
Description
2-Methoxypropene, also known as methyl isopropenyl ether or isopropenyl methyl ether, is an ether with the chemical formula C₄H₈O. It is a colorless, volatile liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly as a reagent to introduce a protecting group for alcohols and to convert diols to acetonide groups .
Mechanism of Action
Target of Action
2-Methoxypropene is primarily used as a reagent in organic synthesis . Its main targets are alcohols and diols , where it serves to introduce a protecting group . This allows for selective reactions to occur in the presence of these functional groups without affecting them .
Mode of Action
As an ether, this compound interacts with its targets (alcohols and diols) through a process known as protection . In this process, this compound forms a protective group around the alcohol or diol, preventing it from reacting with other substances in the mixture . This allows for selective reactions to occur without affecting the protected functional groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of diols to the acetonide group . This conversion is crucial in many organic synthesis processes, as it allows for the selective reaction of other functional groups in the presence of diols .
Result of Action
The primary result of this compound’s action is the protection of alcohols and diols, allowing for selective reactions to occur in their presence . This can significantly enhance the efficiency and selectivity of various organic synthesis processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is a flammable liquid and may form explosive peroxides . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . Moreover, it should be stored in a cool, well-ventilated place .
Preparation Methods
2-Methoxypropene can be synthesized through several methods:
Elimination of Methanol from Dimethoxypropane: This method involves the catalytic cracking of 2,2-dimethoxypropane to produce this compound.
Addition of Methanol to Propyne or Allene: Another method involves the addition of methanol to propyne or allene.
Continuous Preparation Method: A more industrial approach involves the continuous preparation of this compound by catalytically cracking 2,2-dimethoxypropane under specific conditions.
Chemical Reactions Analysis
2-Methoxypropene undergoes various chemical reactions, including:
Scientific Research Applications
2-Methoxypropene has several scientific research applications:
Comparison with Similar Compounds
2-Methoxypropene can be compared with other similar compounds such as:
2-Ethoxypropene: Similar to this compound, it undergoes reactions with ozone, forming ethyl acetate, formaldehyde, and carbon dioxide.
Dimethoxypropane: Used as a precursor in the synthesis of this compound.
Propyne and Allene: These compounds can react with methanol to form this compound.
This compound is unique due to its specific reactivity and applications in protecting groups for alcohols and converting diols to acetonide groups, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-methoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQWFMSQCOSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051591 | |
Record name | 2-Methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; bp = 34-36 deg C; [MSDSonline] | |
Record name | 2-Methoxyprop-1-ene | |
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Vapor Pressure |
517.0 [mmHg] | |
Record name | 2-Methoxyprop-1-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
116-11-0 | |
Record name | 2-Methoxypropene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxyprop-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 2-methoxy- | |
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Record name | 2-Methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropenyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.751 | |
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Record name | 2-METHOXYPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WBG0JT6B | |
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Record name | 2-METHOXYPROP-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methoxypropene?
A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol [].
Q2: Are there any spectroscopic data available for this compound?
A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized using techniques like IR and 1H NMR. One study confirmed its structure through IR and 1H NMR analysis [].
Q3: How is this compound typically synthesized?
A3: this compound can be synthesized through several methods:
- Elimination of Methanol: Heating 2,2-dimethoxypropane at 115°C leads to the elimination of methanol, yielding this compound with high purity [].
- Superbase Catalysis: Superbase catalytic systems like ButOK/NMP, AmtOCs/NMP, and KOH/DMSO facilitate the addition of methanol to propyne or allene at 100–120 °C, producing this compound in high yields [].
Q4: Can this compound be used as a protecting group?
A4: Yes, this compound readily reacts with carbohydrates, forming cyclic isopropylidene acetals. This reaction occurs under kinetic control, enabling the selective protection of specific hydroxyl groups in sugars and oligosaccharides [].
Q5: What is the role of this compound in the synthesis of Bis(indolyl)methane Derivatives?
A5: this compound acts as a reactant in the acid-catalyzed reaction with indoles, leading to the formation of bis(indolyl)methane derivatives. Interestingly, the reaction outcome (2,2-bis(indol-3-yl)propanes vs. 2,2-bis(indol-2-yl)propanes) depends on the substitution pattern of the indole starting material [].
Q6: How does this compound react with α-nitrosostyrenes?
A6: The primary reaction pathway involves a cycloaddition reaction, yielding 3-phenyl-5,6-dihydro-4H-1,2-oxazines []. Interestingly, a minor product, a nitrone, arises from a formal 1,3-dipolar addition, showcasing the diverse reactivity of this compound [].
Q7: How is this compound used in mass spectrometry?
A7: this compound serves as a valuable reagent ion in gas-phase ion-molecule reactions within mass spectrometry.
- Functional Group Identification: It reacts selectively with protonated aromatic tertiary N-oxides and sulfoxides, forming stable adducts. This characteristic reaction allows for the rapid identification of these functional groups in complex mixtures [, ].
- Diagnostic Fragmentation: When coupled with collision-activated dissociation (CAD), this compound helps differentiate between protonated N-nitrosamines and O-nitroso compounds containing pyridine rings. This method is particularly useful for detecting the presence of potentially carcinogenic N-nitrosamines in pharmaceuticals [].
Q8: Can machine learning be used to interpret the results of mass spectrometry experiments using this compound?
A8: Yes, recent research has successfully employed graph-based machine learning models to predict and interpret the outcomes of diagnostic ion-molecule reactions using this compound. These models, trained on a dataset of known reactions, analyze the functional group connectivity of analytes to predict the likelihood of diagnostic product formation [, ].
Q9: What is the stability of this compound?
A9: Neat 2-Methoxyallyl bromide, a related compound, is known to be unstable at room temperature and sensitive to moisture []. While the stability of this compound itself is not explicitly discussed in the provided research, it is likely to share similar reactivity.
Q10: Does this compound exhibit any catalytic properties?
A10: While not a catalyst itself, this compound plays a crucial role in reactions catalyzed by other species:
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